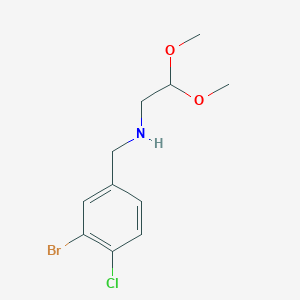
N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine is an organic compound that features a benzyl group substituted with bromine and chlorine atoms, attached to an ethanamine moiety with two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine typically involves multi-step organic reactions One common approach is to start with the halogenation of benzyl derivatives to introduce bromine and chlorine atoms at specific positions on the benzene ringThe methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzyl halides can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The methoxy groups may also play a role in modulating its chemical reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Bromo-4-chlorobenzyl)-N-ethyl-2,2-dimethyl-1,3-propanediamine
- N-(3-Bromo-4-chlorobenzyl)-1-(3-thienyl)-2-propanamine
Uniqueness
N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H15BrClNO2 |
|---|---|
Peso molecular |
308.60 g/mol |
Nombre IUPAC |
N-[(3-bromo-4-chlorophenyl)methyl]-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C11H15BrClNO2/c1-15-11(16-2)7-14-6-8-3-4-10(13)9(12)5-8/h3-5,11,14H,6-7H2,1-2H3 |
Clave InChI |
KWRHWJSMVOOIPU-UHFFFAOYSA-N |
SMILES canónico |
COC(CNCC1=CC(=C(C=C1)Cl)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)







![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)

![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)

